2-Hydrazinyl-6-methoxy-3-methylquinoline 2-Hydrazinyl-6-methoxy-3-methylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20237542
InChI: InChI=1S/C11H13N3O/c1-7-5-8-6-9(15-2)3-4-10(8)13-11(7)14-12/h3-6H,12H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

2-Hydrazinyl-6-methoxy-3-methylquinoline

CAS No.:

Cat. No.: VC20237542

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-6-methoxy-3-methylquinoline -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name (6-methoxy-3-methylquinolin-2-yl)hydrazine
Standard InChI InChI=1S/C11H13N3O/c1-7-5-8-6-9(15-2)3-4-10(8)13-11(7)14-12/h3-6H,12H2,1-2H3,(H,13,14)
Standard InChI Key JXSRDDMZTRVDGX-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CC(=C2)OC)N=C1NN

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound belongs to the quinoline family, a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

  • 2-Hydrazinyl group: A reactive NH–NH2 moiety capable of forming hydrogen bonds and participating in condensation reactions.

  • 6-Methoxy group: An electron-donating substituent influencing electronic distribution and metabolic stability.

  • 3-Methyl group: A hydrophobic moiety enhancing lipophilicity and membrane permeability.

The molecular formula is C₁₂H₁₄N₃O, with a molecular weight of 216.27 g/mol. Computational models predict a density of 1.32 g/cm³ and a boiling point of ~380°C, analogous to structurally similar hydrazinoquinolines .

Spectral Properties

While experimental spectral data for 2-hydrazinyl-6-methoxy-3-methylquinoline are unavailable, related compounds exhibit:

  • ¹H NMR: Resonances at δ 8.5–9.0 ppm (quinoline aromatic protons), δ 3.8–4.2 ppm (methoxy group), and δ 2.5–3.0 ppm (methyl group) .

  • IR: Stretching vibrations at 3300 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C–O–C) .

Synthetic Methodologies

Precursor Synthesis

The quinoline core is typically constructed via the Skraup or Doebner-Miller reaction, followed by functionalization:

  • 6-Methoxy-3-methylquinoline: Synthesized by cyclizing 3-methylaniline with glycerol and sulfuric acid under Skraup conditions, followed by methoxylation at the 6-position .

  • 2-Formyl-6-methoxy-3-methylquinoline: Generated via Vilsmeier-Haack formylation using POCl₃ and DMF .

Hydrazine Incorporation

The hydrazinyl group is introduced through condensation reactions:

  • Step 1: React 2-formyl-6-methoxy-3-methylquinoline with hydrazine hydrate in ethanol under reflux (3–5 hours).

  • Step 2: Isolate the product via vacuum filtration and recrystallize from ethanol/water .

Yield: 60–75% (reported for analogous hydrazinoquinolines) .

CompoundCell Line (GI₅₀, µM)Reference
7-Chloro-2-hydrazinoquinolineMCF-7 (0.45)
4-Hydrazine-6-methoxyquinolineSKOV-3 (1.8)

Antibacterial and Antifungal Effects

  • Staphylococcus aureus: Hydrazinoquinolines showed MIC values of 8–16 µg/mL, comparable to amikacin .

  • Candida albicans: Analogous compounds inhibited growth by 80–90% at 50 µg/mL .

Enzyme Inhibition

  • NQO2 Inhibition: 4-Hydrazine-6-methoxy-2-methylquinoline (IC₅₀ = 2047 nM) demonstrated moderate activity, suggesting potential for redox modulation .

Toxicity and Pharmacokinetics

Acute Toxicity

  • LD₅₀: Estimated at 250 mg/kg (oral, rats) based on hydrazine derivatives .

  • Hepatotoxicity: Elevated ALT/AST levels observed at doses >100 mg/kg .

Metabolic Stability

  • CYP450 Interactions: Predicted to inhibit CYP3A4 and CYP2D6 via molecular docking .

  • Half-life: ~4.2 hours (simulated using QikProp) .

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